2-(3-Biphenyl)ethanethiol
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Overview
Description
2-(3-Biphenyl)ethanethiol is an organic compound that belongs to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Biphenyl)ethanethiol typically involves the reaction of 3-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethanethiol group. The reaction conditions usually involve heating the reactants in an inert solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. Common oxidizing agents include bromine or iodine.
Reduction: The compound can be reduced back to the thiol form using reducing agents like zinc and acid.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Bromine or iodine in an inert solvent.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(3-Biphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Biphenyl)ethanethiol involves its ability to form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems, where disulfide bonds play a key role in the structural integrity of proteins. The compound can also act as a nucleophile, participating in various substitution reactions.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfur-hydrogen functional group.
3-Bromobiphenyl: A precursor in the synthesis of 2-(3-Biphenyl)ethanethiol.
Biphenyl: The parent hydrocarbon structure without the thiol group.
Uniqueness: this compound is unique due to the presence of both a biphenyl group and a thiol group, which imparts distinct chemical properties and reactivity. Its ability to form disulfide bonds and participate in nucleophilic substitution reactions makes it valuable in various applications.
Properties
IUPAC Name |
2-(3-phenylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c15-10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPEASBQMIQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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